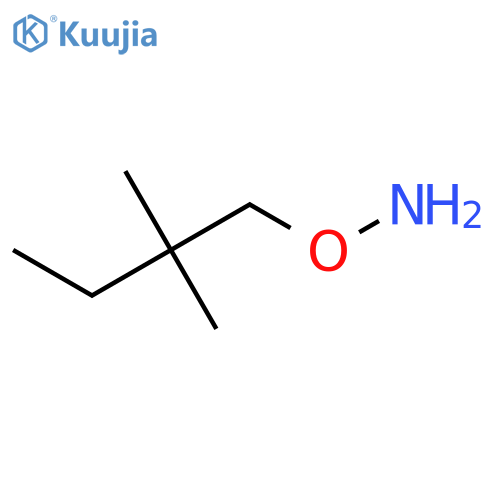Cas no 1784068-75-2 (O-(2,2-dimethylbutyl)hydroxylamine)

1784068-75-2 structure
商品名:O-(2,2-dimethylbutyl)hydroxylamine
O-(2,2-dimethylbutyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(2,2-dimethylbutyl)hydroxylamine
- SCHEMBL1537743
- 1784068-75-2
- EN300-1816238
-
- インチ: 1S/C6H15NO/c1-4-6(2,3)5-8-7/h4-5,7H2,1-3H3
- InChIKey: FULSJOFOTLHVIA-UHFFFAOYSA-N
- ほほえんだ: O(CC(C)(C)CC)N
計算された属性
- せいみつぶんしりょう: 117.115364102g/mol
- どういたいしつりょう: 117.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 61.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
O-(2,2-dimethylbutyl)hydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1816238-2.5g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1816238-10.0g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 10g |
$3992.0 | 2023-06-01 | ||
| Enamine | EN300-1816238-5.0g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 5g |
$2692.0 | 2023-06-01 | ||
| Enamine | EN300-1816238-0.5g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1816238-10g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1816238-1g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1816238-0.05g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1816238-0.1g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1816238-1.0g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 1g |
$928.0 | 2023-06-01 | ||
| Enamine | EN300-1816238-0.25g |
O-(2,2-dimethylbutyl)hydroxylamine |
1784068-75-2 | 0.25g |
$906.0 | 2023-09-19 |
O-(2,2-dimethylbutyl)hydroxylamine 関連文献
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
1784068-75-2 (O-(2,2-dimethylbutyl)hydroxylamine) 関連製品
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量